5-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
5-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors
Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or stannane.
Coupling with Piperidine and Pyridinone Units: The final steps involve the coupling of the oxadiazole-thiophene intermediate with piperidine and pyridinone units, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.
Substitution: The piperidine and pyridinone units can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while reduction of the oxadiazole ring can yield amine derivatives.
Scientific Research Applications
5-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
5-(3-((3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one: Similar structure but with a furan ring instead of a thiophene ring.
5-(3-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 5-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one lies in its specific combination of heterocyclic rings, which can confer unique biological activities and chemical reactivity. The presence of the thiophene ring, in particular, can enhance its electronic properties and potential interactions with biological targets.
Properties
IUPAC Name |
5-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-15-4-3-13(9-19-15)18(24)22-6-1-2-12(10-22)8-16-20-17(21-25-16)14-5-7-26-11-14/h3-5,7,9,11-12H,1-2,6,8,10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMOOWXAFLGARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)CC3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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